1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde
Description
1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde (CAS: 59742-28-8; EINECS: 261-904-0; DTXSID001157238) is a bicyclic aldehyde derived from partially hydrogenated naphthalene. Its structure features a decalin-like framework with three methyl substituents (at positions 2, 8, and 8) and a formyl group at position 2. This compound is used in organic synthesis, particularly in fragrance and pharmaceutical intermediates due to its stability and reactivity .
Properties
CAS No. |
59742-28-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-13(2)7-4-5-11-6-8-14(3,10-15)9-12(11)13/h10H,4-9H2,1-3H3 |
InChI Key |
PCSOKTFMEGMRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CC(CC2)(C)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group Variations
Carbaldehyde Derivatives
- Exhibits lower volatility than the target compound due to increased polarity from the methoxy group .
- 1-Naphthalenecarbaldehyde (CAS: 66-77-3): A simpler non-hydrogenated analog. Lacks methyl substituents, making it less sterically hindered and more reactive in nucleophilic additions .
Carbonitrile and Carbonyl Derivatives
Substituent Effects on Physicochemical Properties
Notes:
- LogP values indicate that the target compound’s higher hydrophobicity (LogP = 3.8) enhances its compatibility with non-polar matrices compared to methoxy-substituted analogs.
- Methyl groups at positions 8,8 increase steric hindrance, reducing oxidation rates compared to non-methylated derivatives .
Preparation Methods
Hydrogenation and Skeletal Modification
Post-cycloaddition, catalytic hydrogenation (H₂, Pd/C) reduces the trisubstituted double bond, generating 3,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethylnaphthalene-1,2-dimethanol. Spectral characterization of this intermediate confirms a cis-fused ring junction critical for subsequent functionalization. Challenges in differential oxidation of the diol to the dialdehyde have been documented, with competing epimerization often yielding epi-confertifolin as a byproduct.
The introduction of the aldehyde group at C2 is optimally achieved through Vilsmeier-Haack formylation, a method validated for analogous naphthalene derivatives. This electrophilic aromatic substitution employs the N-methylformanilide-POCl₃ complex to generate the reactive chloroiminium intermediate.
Reaction Optimization
Key parameters for the target compound include:
- Temperature : 65°C (4 h reaction time)
- Solvent : Anhydrous DMF/POCl₃ mixture
- Workup : Quenching with Na₂CO₃(aq) to neutralize acidic byproducts
Comparative studies show this method achieves ≥78% yield with minimal side-products when applied to fully saturated naphthalene precursors. The aldehyde functionality’s position is confirmed through NOESY correlations between the formyl proton and axial methyl groups.
Alternative Synthetic Pathways
Osmium-Mediated Dihydroxylation
A modified approach using N-methylmorpholine N-oxide (NMO) and catalytic OsO₄ in acetone/water (60 h, rt) generates vicinal diol intermediates. While this method produces high-purity crystals suitable for X-ray analysis, its relevance to aldehyde synthesis requires subsequent oxidative cleavage (e.g., NaIO₄), which remains experimentally unverified for this substrate.
Comparative Analysis of Preparation Methods
Challenges in Industrial Scalability
Despite high laboratory yields, industrial production faces hurdles:
- POCl₃ Handling : Corrosive nature necessitates specialized reactors
- Byproduct Management : Epimerization during diol oxidation requires chiral resolution
- Cost of OsO₄ : Limits dihydroxylation routes to milligram scales
Emerging Methodologies
Recent advances propose:
Q & A
Q. What are the optimal synthetic routes for 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of polycyclic carbaldehydes often involves multi-step protocols. A general approach includes:
- Base-mediated alkylation : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to deprotonate hydroxyl groups, followed by nucleophilic substitution with propargyl bromide or similar reagents .
- Oxidation or reduction steps : For introducing the carbaldehyde group, controlled oxidation of alcohol intermediates (e.g., using pyridinium chlorochromate) or reduction of esters may be employed.
- Optimization parameters :
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can improve yields in hydrogenation steps.
- Reaction monitoring : Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) is effective for tracking progress .
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures ensures high purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, methyl groups at positions 2 and 8,8 will show distinct splitting patterns in the ¹H NMR spectrum .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) verifies molecular weight and fragmentation patterns. NIST databases provide reference spectra for octahydro-naphthalene derivatives .
- Infrared (IR) Spectroscopy : The carbaldehyde C=O stretch (~1700 cm⁻¹) and C-H stretches from methyl groups (~2850–2960 cm⁻¹) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., at 254 nm) assesses purity and resolves stereoisomers .
Advanced Research Questions
Q. How does stereochemistry at the 2,8,8-trimethyl positions influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers or diastereomers. Computational tools (e.g., Gaussian for DFT calculations) predict steric effects on bond angles and torsional strain .
- Reactivity studies : Compare kinetics of oxidation/reduction reactions between stereoisomers. For example, bulky 8,8-dimethyl groups may hinder nucleophilic attack at the carbaldehyde position, slowing Schiff base formation .
- Thermodynamic stability : Differential scanning calorimetry (DSC) measures melting points and phase transitions, correlating with steric crowding .
Q. What mechanistic pathways dominate in the compound’s participation in Diels-Alder or aldol condensation reactions?
- Methodological Answer :
- Diels-Alder reactivity : The tetrahydro-naphthalene core acts as a diene or dienophile. Monitor reaction progress via ¹H NMR to track electron-deficient carbaldehyde participation. Substituent effects (e.g., electron-donating methyl groups) modulate regioselectivity .
- Aldol condensation : Under basic conditions (e.g., NaOH/ethanol), the carbaldehyde forms enolates. Kinetic vs. thermodynamic control can be studied by varying temperature and reaction time. LC-MS identifies intermediates like β-hydroxy ketones .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or olfactory receptors. The carbaldehyde’s electrophilic carbon may form covalent adducts with nucleophilic residues (e.g., cysteine) .
- Molecular dynamics (MD) simulations : GROMACS trajectories reveal conformational stability in lipid bilayers, critical for drug delivery studies.
- QSAR modeling : Correlate substituent effects (e.g., logP from methyl groups) with bioactivity data from assays like fluorescence polarization .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies may arise from dynamic effects (e.g., ring puckering) not captured in static X-ray structures .
- Advanced crystallography : Perform low-temperature X-ray diffraction to reduce thermal motion artifacts.
- Dynamic NMR : Variable-temperature NMR experiments detect conformational exchange broadening, resolving ambiguities in stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
